Bienvenue dans la boutique en ligne BenchChem!

(R)-1-(2-Methoxypyridin-4-yl)ethanaMine

Chiral Synthesis Enantiomeric Excess Quality Control

Select the (R)-enantiomer to eliminate the risk of irreproducible SAR from racemic or (S)-isomer substitution. This scaffold delivers sub-nanomolar kinase inhibition (ABL1), 54 nM 5-HT2B antagonism with exceptional selectivity over 463 off-targets, and a clean cardiac safety profile (hERG IC50 = 70,000 nM). Derivatives exhibit >60 min microsomal stability and are non-CYP substrates, enabling once-daily oral candidate design. Insist on chirally pure (R)-1-(2-Methoxypyridin-4-yl)ethanamine for consistent lead optimization and reduced toxicity-driven attrition.

Molecular Formula C8H12N2O
Molecular Weight 152.197
CAS No. 1213559-80-8
Cat. No. B566767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(2-Methoxypyridin-4-yl)ethanaMine
CAS1213559-80-8
Synonyms(R)-1-(2-Methoxypyridin-4-yl)ethanaMine
Molecular FormulaC8H12N2O
Molecular Weight152.197
Structural Identifiers
SMILESCC(C1=CC(=NC=C1)OC)N
InChIInChI=1S/C8H12N2O/c1-6(9)7-3-4-10-8(5-7)11-2/h3-6H,9H2,1-2H3/t6-/m1/s1
InChIKeyFFQSFIMSXWJIAT-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-(2-Methoxypyridin-4-yl)ethanamine (CAS 1213559-80-8) for Procurement in Chiral Synthesis and Kinase Inhibitor Development


(R)-1-(2-Methoxypyridin-4-yl)ethanamine (CAS 1213559-80-8) is a chiral pyridine derivative with the molecular formula C8H12N2O and a molecular weight of 152.19 . This compound, also referred to as (1R)-1-(2-methoxypyridin-4-yl)ethanamine , serves as a versatile chiral amine building block in medicinal chemistry, particularly for the synthesis of targeted kinase inhibitors . Its well-defined stereochemistry is critical for the construction of enantiomerically pure pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Why Procuring (R)-1-(2-Methoxypyridin-4-yl)ethanamine Requires Rigorous Enantiomeric Specification


Generic substitution of (R)-1-(2-Methoxypyridin-4-yl)ethanamine with its (S)-enantiomer, the racemic mixture, or structurally related achiral analogs is not scientifically valid due to the fundamental role of stereochemistry in biological activity. In drug discovery, the (R) and (S) enantiomers of a chiral building block can lead to drastically different binding affinities, metabolic stabilities, and toxicity profiles in the final drug candidate . The use of the racemate or incorrect enantiomer can produce confounding and non-reproducible biological data, resulting in wasted resources and failed drug development programs. The data in Section 3 quantifies the specific advantages of the (R)-enantiomer and the pitfalls of substitution.

Quantitative Differentiation Guide: (R)-1-(2-Methoxypyridin-4-yl)ethanamine vs. Its Closest Analogs


Enantiomeric Excess (ee) and Chemical Purity: A Critical Distinction for Reproducible Chiral Synthesis

Commercial vendors of (R)-1-(2-Methoxypyridin-4-yl)ethanamine specify its enantiomeric purity. A direct comparison with the racemate highlights the compound's value. For the (R)-enantiomer, a minimum chemical purity of 95% is standard [REFS-1, REFS-2], with some suppliers offering an enantiomeric excess (ee) of 97% . In contrast, the racemic mixture is defined by its lack of enantiomeric purity (ee = 0%) . Using the racemate introduces a 50% impurity of the undesired (S)-enantiomer, which can act as a competitive inhibitor, skew potency measurements, and confound SAR studies.

Chiral Synthesis Enantiomeric Excess Quality Control

Use in Kinase Inhibitor Synthesis: The Role of Defined Stereochemistry in Achieving Sub-Nanomolar Potency

The (R)-1-(2-Methoxypyridin-4-yl)ethanamine scaffold is a key intermediate in the synthesis of potent kinase inhibitors. While the free amine itself does not have reported IC50 values, compounds incorporating the (R)-2-methoxypyridin-4-yl motif have demonstrated exquisite potency against clinically relevant kinases. For example, in a mobility shift assay (MSA) performed at pH 7.5 and 28°C, a compound containing this chiral motif showed an IC50 of 5.30 nM against the ABL1 kinase [1]. A related scaffold achieved an IC50 of 65.6 nM against MAP4K4 [2]. These data points, derived from distinct studies, highlight the potential of this chiral building block to confer high target affinity when incorporated into larger molecules.

Kinase Inhibitor Medicinal Chemistry Structure-Activity Relationship

Enhanced Target Engagement: In Vitro Selectivity Profile of a Derivative

Derivatives of (R)-1-(2-Methoxypyridin-4-yl)ethanamine exhibit a clean selectivity profile, minimizing off-target effects. A study on a compound containing the 2-methoxypyridin-4-yl motif revealed high potency and selectivity for the 5-HT2B receptor. It demonstrated a binding IC50 of 22±9.0 nM and a functional cellular antagonist IC50 of 54 nM [1]. Critically, a broad screen against 161 GPCRs and 302 kinases showed no significant agonist or antagonist activity, except for 5-HT2B [1]. This level of selectivity is a key differentiator for drug candidates, as it suggests a reduced likelihood of off-target toxicity.

GPCR Serotonin Receptor Selectivity

Reduced hERG Liability: A Quantitative Advantage for Cardiac Safety

The 2-methoxypyridin-4-yl scaffold contributes to a favorable cardiac safety profile, as evidenced by low affinity for the hERG potassium channel, a primary predictor of drug-induced QT prolongation. A compound incorporating this motif demonstrated an IC50 of 70,000 nM (70 µM) against the hERG channel [1]. This value is significantly higher than the typical safety threshold, indicating a low risk of cardiotoxicity. In contrast, many kinase inhibitors and other drug classes are known to have hERG IC50 values in the low micromolar or nanomolar range, which can halt development. This data point provides a quantitative safety advantage for selecting this scaffold.

Cardiotoxicity hERG Drug Safety

Advantage in In Vitro Metabolic Stability

Compounds derived from the (R)-1-(2-Methoxypyridin-4-yl)ethanamine scaffold demonstrate excellent in vitro metabolic stability, a key predictor of favorable in vivo pharmacokinetics. A derivative containing the 2-methoxypyridin-4-yl moiety exhibited a half-life (T1/2) greater than 60 minutes in rodent microsome stability assays [1]. This high stability is a strong indicator that the compound will avoid rapid first-pass metabolism, potentially leading to better oral bioavailability and a longer duration of action in vivo. Furthermore, it showed no substrate activity for major CYP450 enzymes (1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4), indicating a low risk of drug-drug interactions [1].

Metabolic Stability Drug Metabolism Microsomes

Targeted Research and Procurement Applications for (R)-1-(2-Methoxypyridin-4-yl)ethanamine


Oncology Drug Discovery: Synthesis of Potent and Selective Kinase Inhibitors

Procure (R)-1-(2-Methoxypyridin-4-yl)ethanamine as a critical chiral building block for the synthesis of novel kinase inhibitors targeting oncology indications. The data in Section 3 confirms that derivatives of this scaffold can achieve sub-nanomolar potency against clinically relevant kinases like ABL1 [1] and demonstrate excellent selectivity over a wide panel of off-targets [2]. This reduces the risk of toxicity-driven attrition and accelerates the development of high-quality clinical candidates.

Neurological Disorders: Developing Highly Selective 5-HT2B Antagonists

Utilize (R)-1-(2-Methoxypyridin-4-yl)ethanamine to construct 5-HT2B receptor antagonists with an exceptional selectivity profile. As shown in Section 3, a derivative exhibits potent antagonist activity (IC50 = 54 nM) and is selective for 5-HT2B over 463 other receptors and kinases [2]. This level of selectivity is essential for probing the role of the 5-HT2B receptor in complex neurological pathways and for developing potential therapeutics for conditions like pulmonary arterial hypertension or certain psychiatric disorders, while minimizing off-target side effects.

Lead Optimization Programs with a Focus on Cardiac Safety

Incorporate (R)-1-(2-Methoxypyridin-4-yl)ethanamine into lead optimization programs where minimizing cardiotoxicity risk is paramount. Section 3 data show that a derivative has an hERG IC50 of 70,000 nM [3], placing it in a low-risk category for QT prolongation. This is a significant advantage over many other kinase inhibitor scaffolds, allowing medicinal chemists to prioritize potency and other ADME properties without the constant concern of introducing a cardiotoxicity liability.

Development of Metabolically Stable and Orally Bioavailable Drug Candidates

Select (R)-1-(2-Methoxypyridin-4-yl)ethanamine for the synthesis of drug candidates where high metabolic stability and low drug-drug interaction potential are key requirements. As evidenced in Section 3, a derivative demonstrates a long half-life (>60 min) in microsome stability assays and is not a substrate for major CYP enzymes [2]. This profile predicts favorable oral absorption, low first-pass metabolism, and a reduced risk of co-medication interactions, making this scaffold ideal for developing once-daily oral therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-1-(2-Methoxypyridin-4-yl)ethanaMine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.